(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine
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Overview
Description
(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine is an organic compound with the molecular formula C11H9ClN2O3. It is characterized by the presence of a chloro-nitrophenyl group and a furylmethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)(2-furylmethyl)amine typically involves the reaction of 5-chloro-2-nitroaniline with 2-furylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional steps may be included to ensure the purity and quality of the final product. This may involve purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (5-Chloro-2-aminophenyl)(2-furylmethyl)amine .
Scientific Research Applications
(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-nitrophenyl)(2-thienylmethyl)amine
- (5-Chloro-2-nitrophenyl)(2-pyridylmethyl)amine
- (5-Chloro-2-nitrophenyl)(2-benzylmethyl)amine
Uniqueness
(5-Chloro-2-nitrophenyl)(2-furylmethyl)amine is unique due to the presence of both chloro-nitrophenyl and furylmethylamine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-4-11(14(15)16)10(6-8)13-7-9-2-1-5-17-9/h1-6,13H,7H2 |
InChI Key |
MPBPTAWINQRLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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